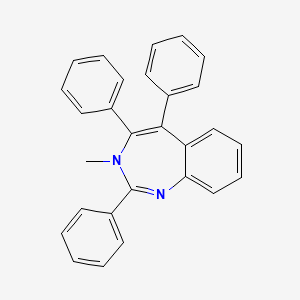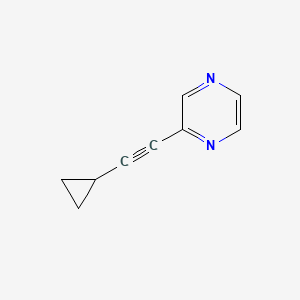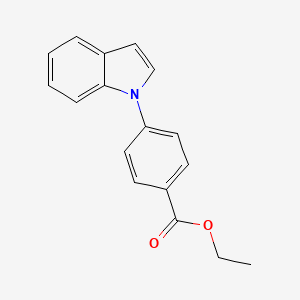
1-(4-Ethoxycarbonylphenyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxycarbonylphenyl)indole is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals The structure of this compound consists of an indole ring system substituted with a 4-ethoxycarbonylphenyl group
Métodos De Preparación
The synthesis of 1-(4-Ethoxycarbonylphenyl)indole can be achieved through several routes. One common method involves the cyclization of an appropriate precursor, such as an ortho-substituted aniline, followed by functionalization to introduce the ethoxycarbonyl group. The reaction conditions typically involve the use of a catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under reflux conditions .
Industrial production methods for indole derivatives often involve large-scale cyclization reactions using readily available starting materials. The process may include steps such as halogenation, nitration, and reduction to achieve the desired substitution pattern on the indole ring .
Análisis De Reacciones Químicas
1-(4-Ethoxycarbonylphenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indoles, while alkylation can produce alkyl-substituted indoles.
Aplicaciones Científicas De Investigación
1-(4-Ethoxycarbonylphenyl)indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxycarbonylphenyl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(4-Ethoxycarbonylphenyl)indole can be compared with other indole derivatives, such as:
1-(4-Methoxyphenyl)indole: Similar in structure but with a methoxy group instead of an ethoxycarbonyl group.
1-(4-Nitrophenyl)indole: Contains a nitro group, which significantly alters its chemical and biological properties.
1-(4-Chlorophenyl)indole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
ethyl 4-indol-1-ylbenzoate |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3 |
Clave InChI |
HBFDGZWXBCWZNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


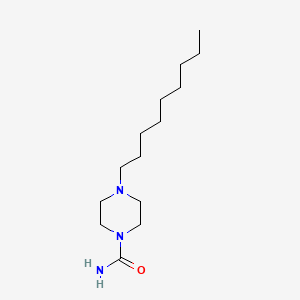
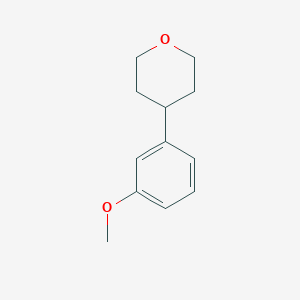
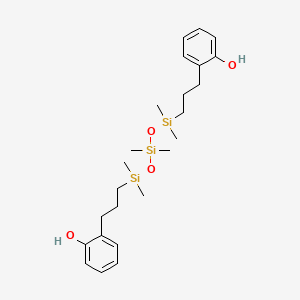
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
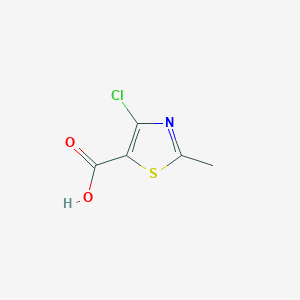
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
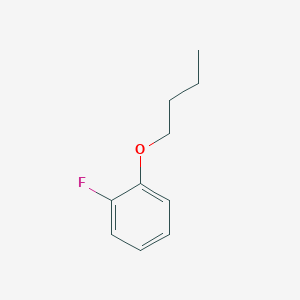
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
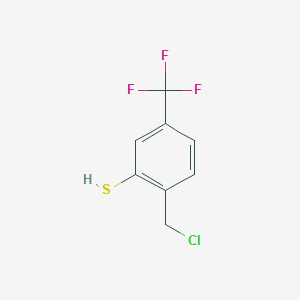
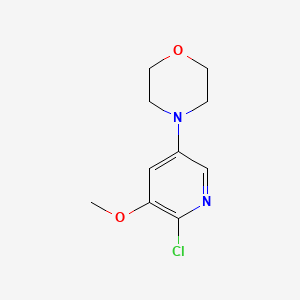
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
